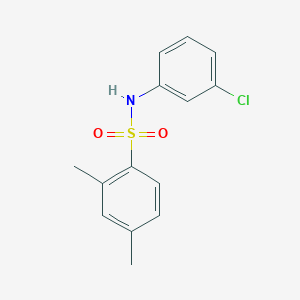![molecular formula C25H25NO5S B281617 Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281617.png)
Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate, also known as IMNF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. IMNF belongs to the family of naphthofuran derivatives, which have been known for their various biological activities such as anti-inflammatory, antitumor, and antiviral properties.
Mécanisme D'action
The exact mechanism of action of Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammation process. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which could contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, this compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be controlled. Moreover, this compound has been shown to exhibit potent biological activity at relatively low concentrations, making it a suitable candidate for further studies. However, the limitations of this compound include its low solubility in water, which could affect its bioavailability and limit its use in in vivo studies.
Orientations Futures
There are several future directions for the development of Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. In addition, the in vivo efficacy and toxicity of this compound need to be evaluated in animal models before it can be considered for clinical trials. Finally, the potential of this compound as a lead compound for the development of new drugs for the treatment of cancer, inflammatory diseases, and viral infections should be explored.
Conclusion:
In conclusion, this compound is a synthetic compound with promising potential for the development of new drugs for the treatment of various diseases. The synthesis method of this compound involves the reaction of 2-methyl-1,4-naphthoquinone with ethyl 4-aminobenzenesulfonate in the presence of potassium carbonate and isopropyl alcohol. This compound has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities, and its mechanism of action involves the inhibition of certain enzymes and the induction of apoptosis in cancer cells. This compound has several advantages for lab experiments, including its synthetic nature and potent biological activity. However, further studies are needed to elucidate its mechanism of action and to evaluate its in vivo efficacy and toxicity.
Méthodes De Synthèse
The synthesis of Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate involves the reaction of 2-methyl-1,4-naphthoquinone with ethyl 4-aminobenzenesulfonate in the presence of potassium carbonate and isopropyl alcohol. The resulting intermediate is then treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to obtain the final product, this compound. The overall yield of the synthesis is reported to be around 40%.
Applications De Recherche Scientifique
Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been shown to exhibit promising activity against various types of cancer cells, including breast, lung, and colon cancer. Studies have also suggested that this compound could be used as a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Moreover, this compound has been found to possess antiviral activity against the hepatitis C virus, making it a potential candidate for the development of new antiviral drugs.
Propriétés
Formule moléculaire |
C25H25NO5S |
|---|---|
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
propan-2-yl 5-[(4-ethylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H25NO5S/c1-5-17-10-12-18(13-11-17)32(28,29)26-22-14-21-23(25(27)30-15(2)3)16(4)31-24(21)20-9-7-6-8-19(20)22/h6-15,26H,5H2,1-4H3 |
Clé InChI |
AZGZZKQKXBBGPG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC(C)C)C |
SMILES canonique |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281534.png)
![N-(4-chlorobenzoyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281536.png)
![4-chloro-N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281540.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,6-trimethylphenyl)sulfonyl]benzamide](/img/structure/B281542.png)
![N-(mesitylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281543.png)
![N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281545.png)
![4-chloro-N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281546.png)
![N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281547.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281548.png)

![4-methyl-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281553.png)
![4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281554.png)
![N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B281561.png)
![N-{14,14-dimethyl-12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}-4-ethoxybenzene-1-sulfonamide](/img/structure/B281570.png)
